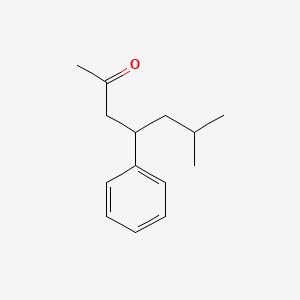
6-Methyl-4-phenylheptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-phenylheptan-2-one is an organic compound with a complex structure that includes a heptane backbone substituted with a methyl group at the 6th position and a phenyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of a phenyl-substituted ketone with a suitable alkyl halide under basic conditions. For example, the reaction of 4-phenyl-2-butanone with 2-bromo-3-methylbutane in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
6-Methyl-4-phenylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-4-phenylheptanoic acid.
Reduction: Formation of 6-Methyl-4-phenylheptan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Methyl-4-phenylheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 6-Methyl-4-phenylheptan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.
類似化合物との比較
Similar Compounds
4-Phenyl-2-butanone: A structurally similar compound with a shorter carbon chain.
6-Methyl-2-heptanone: Similar in structure but lacks the phenyl group.
4-Phenylheptan-2-one: Similar but without the methyl substitution at the 6th position.
Uniqueness
6-Methyl-4-phenylheptan-2-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
107771-22-2 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
6-methyl-4-phenylheptan-2-one |
InChI |
InChI=1S/C14H20O/c1-11(2)9-14(10-12(3)15)13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3 |
InChIキー |
DDURHJSOOFIHEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


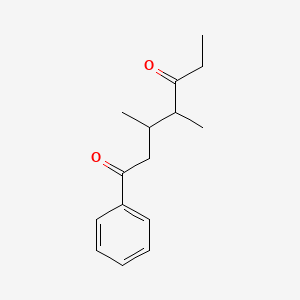
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
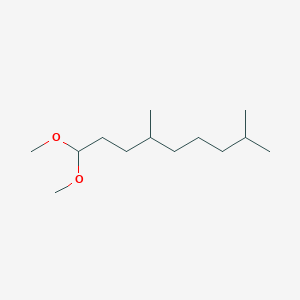
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
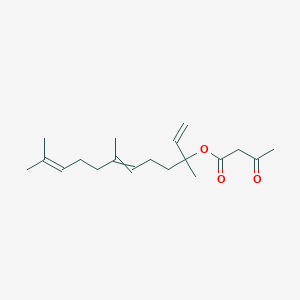
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)

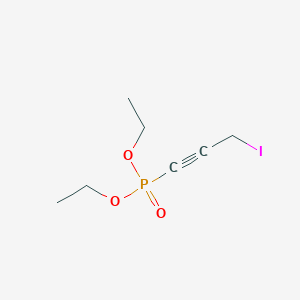
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)


